Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C9H19NO2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamate group and a methylthioethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with ®-1-methyl-2-(methylthio)ethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in anhydrous ether.
Substitution: Amines or alcohols; reactions are usually conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Carbamates or ureas, depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methylthioethyl substituent may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **Carbamic acid, N-[(1R)-1-methyl-2-(methylsulfonyl)oxy]ethyl]-, 1,1-dimethylethyl ester
- **Carbamic acid, N-[(1R)-1-(methoxymethyl)-2-oxo-2-[(phenylmethyl)amino]ethyl]-N-methyl-, 1,1-dimethylethyl ester
- **Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester is unique due to its specific combination of a carbamate group and a methylthioethyl substituent. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H19NO2S |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-methylsulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO2S/c1-7(6-13-5)10-8(11)12-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
LRSLSAJGUOCYDQ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CSC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CSC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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